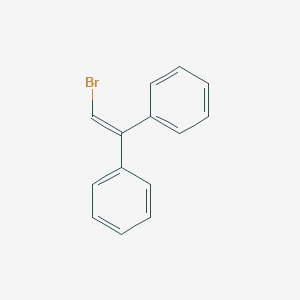

Ethylene, 2-bromo-1,1-diphenyl-

Description

Significance of Vinylic Halides in Contemporary Organic Synthesis

Vinylic halides are pivotal intermediates in modern organic synthesis. fiveable.me Their utility stems from their ability to participate in a variety of chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental for the construction of complex carbon-carbon bonds. wikipedia.org They also serve as precursors for the synthesis of alkynes through dehydrohalogenation reactions. fiveable.me The stereochemistry of the vinylic halide is often retained in the resulting alkyne, providing a degree of stereocontrol in synthetic sequences. fiveable.me Furthermore, vinylic halides can be converted into Grignard reagents and organolithium reagents, further expanding their synthetic applications. wikipedia.orgbritannica.com

The 1,1-Diphenylethylene (B42955) Moiety as a Privileged Structure in Organic Chemistry

The 1,1-diphenylethylene scaffold is considered a "privileged structure" in organic chemistry because its core framework is found in numerous compounds with significant biological and material properties. researchgate.net This structural motif is present in various pharmaceuticals and is a key component in the development of novel polymers and fluorescent probes. researchgate.netcymitquimica.com Its two phenyl groups can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties. cymitquimica.com 1,1-Diphenylethylene itself is known to mediate radical polymerization and is a crucial component in living anionic polymerization processes. wikipedia.orgnih.gov

Positioning of 2-Bromo-1,1-diphenylethylene within Vinylic Halide Chemistry

2-Bromo-1,1-diphenylethylene, with its bromine atom attached to the double bond and two phenyl groups on the adjacent carbon, combines the characteristic reactivity of a vinylic halide with the structural features of the 1,1-diphenylethylene scaffold. This unique combination makes it a valuable reagent for introducing the 1,1-diphenylvinyl group into various molecules. The presence of the bulky diphenyl groups can influence the stereochemical outcome of reactions at the double bond.

Overview of Research Trajectories for 2-Bromo-1,1-diphenylethylene

Research involving 2-bromo-1,1-diphenylethylene has primarily focused on its synthesis and its application as a building block in organic synthesis. Synthetic routes often involve the dehydration of the corresponding bromohydrin, 2-bromo-1,1-diphenylethanol, or elimination reactions from related saturated dihaloalkanes. nih.govpressbooks.pub Its utility is demonstrated in its participation in various coupling reactions and as a precursor for more complex molecular architectures. The compound is also used in mechanistic studies to probe the reactivity of vinylic halides and the influence of the gem-diphenyl substitution.

Interactive Data Table: Properties of 2-Bromo-1,1-diphenylethylene

| Property | Value |

| CAS Number | 13249-58-6 |

| Linear Formula | C14H11Br |

| Molecular Weight | 259.14 g/mol |

Note: Analytical data for this specific compound is not extensively collected by all suppliers, and buyers are often responsible for confirming its identity and purity. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDVTIMUEDYLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294533 | |

| Record name | Ethylene, 2-bromo-1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13249-58-6 | |

| Record name | 2-Bromo-1,1-diphenylethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13249-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 96923 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013249586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene, 2-bromo-1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-1,1-DIPHENYLETHYLENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Advanced Organic Synthesis

Access to Stereochemically Defined Olefinic Compounds

The presence of the vinyl bromide in 2-bromo-1,1-diphenylethylene allows for its participation in various cross-coupling reactions, which are pivotal in the stereoselective synthesis of substituted alkenes. The geometry of the resulting olefin is often influenced by the reaction conditions and the nature of the coupling partners. While specific examples detailing the stereoselective synthesis from 2-bromo-1,1-diphenylethylene are not extensively documented in readily available literature, the principles of stereospecific reactions involving bromoalkenes are well-established. For instance, reactions that proceed through a concerted mechanism or involve intermediates with restricted rotation can lead to a high degree of stereochemical control. The electrophilic addition to alkenes, for example, can proceed with high stereospecificity, leading to the formation of specific stereoisomers. ma.edu

Construction of Polyaromatic and Sterically Hindered Systems

The carbon-bromine bond in 2-bromo-1,1-diphenylethylene is a key functional group for the construction of larger, more complex aromatic systems through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.org These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Suzuki Coupling: In a Suzuki coupling reaction, the vinyl bromide can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. organic-chemistry.orgwikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the vinyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product.

Heck Coupling: The Heck reaction involves the coupling of the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes and can be employed to create sterically hindered systems due to the bulky nature of the diphenyl-substituted ethylene (B1197577) moiety. The stereoselectivity of the Heck reaction is often high, typically favoring the formation of the trans product. organic-chemistry.org

The application of these coupling reactions with 2-bromo-1,1-diphenylethylene as a substrate allows for the extension of conjugation and the creation of polyaromatic hydrocarbons and other sterically encumbered molecules with potential applications in materials science and medicinal chemistry.

Precursor for Complex Molecular Architectures

Beyond its use in forming simple C-C bonds, 2-bromo-1,1-diphenylethylene can serve as a starting material for more elaborate molecular structures. Its reactivity allows for its incorporation into multi-step synthetic sequences to build molecules with a high degree of complexity. The vinyl bromide functionality can be converted to other functional groups, or the double bond can be subjected to various transformations, opening up a wide range of synthetic possibilities. While specific total syntheses prominently featuring 2-bromo-1,1-diphenylethylene as a key precursor are not extensively detailed in the surveyed literature, its potential is evident from the fundamental reactivity of its constituent parts. For instance, the synthesis of complex molecular systems often relies on the strategic use of building blocks that can undergo sequential and controlled reactions, a role for which 2-bromo-1,1-diphenylethylene is well-suited. nih.gov

Potential in Polymer Chemistry and Material Science

The chemistry of 1,1-diphenylethylene (B42955) (DPE) and its derivatives is widely utilized in anionic polymerization to create polymers with controlled structures. researchgate.netresearchgate.net DPE derivatives are known to act as capping agents or to initiate polymerization, offering precise control over the polymer architecture. researchgate.net

Incorporation into Branched and Hyperbranched Polymeric Structures

Hyperbranched polymers are a class of dendritic macromolecules characterized by their highly branched, three-dimensional structure. rsc.orgfrontiersin.orgrsc.org These polymers exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. rsc.orgrsc.org The synthesis of hyperbranched polymers often involves the polymerization of ABx-type monomers, where A and B are different reactive functional groups. rsc.org

While direct polymerization of 2-bromo-1,1-diphenylethylene into hyperbranched structures is not explicitly detailed in the available research, the principles of using DPE derivatives in the synthesis of branched polymers are well-established. researchgate.net For instance, bifunctional DPE derivatives can be used to create branched and hyperbranched structures through controlled polymerization techniques. researchgate.net The bromo-functionality on 2-bromo-1,1-diphenylethylene could potentially be utilized as a reactive site for grafting or further polymerization, leading to the formation of branched architectures. One-pot synthesis methods are often employed for creating hyperbranched polymers, offering an advantage over the multi-step synthesis required for perfect dendrimers. rsc.orgnih.gov

The table below summarizes the key applications of 2-bromo-1,1-diphenylethylene in advanced organic synthesis.

| Application Area | Key Reactions/Concepts | Potential Products |

| Stereochemically Defined Olefins | Stereospecific reactions | Substituted alkenes with defined geometry |

| Polyaromatic & Sterically Hindered Systems | Suzuki Coupling, Heck Coupling | Polyaromatic hydrocarbons, sterically crowded molecules |

| Complex Molecular Architectures | Multi-step synthesis, functional group transformation | Biologically active molecules, functional materials |

| Polymer Chemistry & Material Science | Anionic polymerization, controlled polymerization | Branched and hyperbranched polymers |

Mechanistic Insights and Elucidation of Reaction Pathways

Spectroscopic Characterization of Reaction Intermediates

Spectroscopic techniques are invaluable for identifying and characterizing the transient species that dictate the course of a reaction. In the context of reactions involving 2-bromo-1,1-diphenylethene, various spectroscopic methods have been employed to elucidate the nature of the intermediates formed.

The reaction of 2-bromo-1,1-diphenylethene can proceed through different pathways, including those involving radical or ionic intermediates. For instance, in photochemically initiated reactions, the formation of radical species is often proposed. While direct spectroscopic data for intermediates of 2-bromo-1,1-diphenylethene itself is not extensively detailed in the provided search results, analogous systems provide valuable insights. For example, in the photolysis of α-bromoacetophenones, laser flash photolysis has been used to detect short-lived excited singlet states that cleave to form phenacyl radicals and bromine atoms. cdnsciencepub.com The resulting radicals exhibit characteristic absorption spectra, with visible bands attributed to the spin density at the carbonyl oxygen. cdnsciencepub.com

In the context of electrophilic additions to alkenes, which can lead to the formation of products structurally related to 2-bromo-1,1-diphenylethene, intermediates such as bromonium ions or carbocations are postulated. ma.edu The presence of these intermediates is often inferred from the stereochemical outcomes of the reactions rather than direct spectroscopic observation, due to their high reactivity and short lifetimes. For example, the formation of specific stereoisomers in the bromination of stilbenes is often explained by the intermediacy of a cyclic bromonium ion. researchgate.net

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are crucial for determining the rate of a reaction and the dependence of that rate on the concentration of reactants, which in turn helps to elucidate the reaction mechanism.

The rate of reaction of benzophenone (B1666685) with dimethylmagnesium in ether solution has been found to follow a bimolecular kinetic expression, where the rate is proportional to the concentrations of both reactants. dss.go.th While this example does not directly involve 2-bromo-1,1-diphenylethylene, it highlights the type of kinetic analysis that can be applied to understand addition reactions.

In radical reactions, kinetic studies have been performed on species that can react with 1,1-diphenylethylene (B42955), a structural analog of 2-bromo-1,1-diphenylethene. For instance, the rate constant for the addition of methoxyphenacyl radicals to 1,1-diphenylethylene has been determined to be 9.4 × 10⁷ M⁻¹ s⁻¹. cdnsciencepub.com This indicates a rapid addition process, characteristic of many radical reactions.

The stereochemistry of elimination reactions that produce vinylic bromides like 2-bromo-1,1-diphenylethene can also be influenced by kinetics. For example, the E2 elimination of meso-1,2-dibromo-1,2-diphenylethane (B7791125) to form E-2-bromo-1,2-diphenylethene is a second-order reaction, with the rate depending on both the substrate and the base. msu.edu This kinetic behavior supports a concerted mechanism where the C-H and C-Br bonds break simultaneously. msu.edu

Stereochemical Investigations of Addition and Elimination Reactions

The three-dimensional arrangement of atoms in the products of a reaction provides significant clues about the reaction mechanism. For reactions involving 2-bromo-1,1-diphenylethene and its precursors, stereochemical studies have been instrumental in understanding the underlying pathways.

Regioselectivity and Diastereoselectivity in Transformations

Regioselectivity refers to the preference for bond formation at one position over another, while diastereoselectivity is the preference for the formation of one diastereomer over another.

In the context of addition reactions to alkenes, the regioselectivity often follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms. However, exceptions can occur, for instance, with bulky substituents. orgsyn.org The diastereoselectivity of these additions is highly dependent on the reaction mechanism. For example, the addition of bromine to trans-stilbene (B89595) is stereospecific, leading to the meso-dibromide, which is often explained by the formation of a cyclic bromonium ion intermediate that is attacked by bromide from the anti-face. researchgate.net In contrast, the bromination of cis-stilbene (B147466) can be non-stereospecific, yielding a mixture of diastereomers, suggesting the involvement of a more flexible carbocation intermediate. researchgate.net

Elimination reactions also exhibit distinct stereoselectivity. The E2 elimination is typically stereospecific, requiring an anti-periplanar arrangement of the departing hydrogen and leaving group. libretexts.org This geometric constraint dictates the stereochemistry of the resulting alkene. For instance, the elimination of HBr from a specific diastereomer of 1,2-dibromo-1,2-diphenylethane (B1143902) will yield a specific stereoisomer of 1-bromo-1,2-diphenylethene. libretexts.org

The table below summarizes the stereochemical outcomes of some relevant reactions.

| Reactant | Reagent(s) | Product(s) | Stereochemical Outcome |

| meso-1,2-dibromo-1,2-diphenylethane | KOH | E-2-bromo-1,2-diphenylethene | Stereospecific E2 elimination msu.edu |

| (Z)-1,2-diphenylethene (cis-stilbene) | Brominating agents | Mixture of d,l- and meso-1,2-dibromo-1,2-diphenylethane | Often non-stereospecific, may involve carbocation intermediate researchgate.net |

| (E)-1,2-diphenylethene (trans-stilbene) | Brominating agents | meso-1,2-dibromo-1,2-diphenylethane | Stereospecific trans-addition via bromonium ion researchgate.net |

Postulated Transition States and Stereochemical Outcomes

The stereochemical outcome of a reaction is a direct consequence of the geometry of its transition state. According to Hammond's postulate, the structure of the transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. youtube.com

For exothermic reactions, the transition state is "early" and resembles the reactants, while for endothermic reactions, it is "late" and resembles the products. youtube.com This principle can be applied to understand the selectivity of reactions. For example, in the E2 elimination, the transition state involves the partial breaking of the C-H and C-X bonds and the partial formation of the C=C double bond. The requirement for an anti-periplanar arrangement of the leaving groups in the transition state explains the observed stereospecificity. msu.edulibretexts.org

In electrophilic additions to alkenes, if the reaction proceeds through a bridged bromonium ion, the transition state for the subsequent nucleophilic attack will involve the nucleophile approaching from the side opposite to the bromine bridge, leading to anti-addition. If a more stable, open carbocation is the intermediate, rotation around the C-C single bond can occur before nucleophilic attack, leading to a loss of stereospecificity. researchgate.net

Trapping Experiments for Radical and Ionic Intermediates

Trapping experiments are a powerful tool for detecting the presence of short-lived reactive intermediates. By introducing a "trapping" agent that reacts specifically with the suspected intermediate to form a stable, characterizable product, the existence of that intermediate can be confirmed.

Radical intermediates are often trapped using stable radicals like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or radical scavengers like 1,1-diphenylethylene. d-nb.infofrontiersin.org The complete inhibition of a reaction in the presence of TEMPO is strong evidence for a radical pathway. d-nb.info Similarly, the formation of an adduct between the suspected radical intermediate and 1,1-diphenylethylene provides direct evidence for the radical's existence. d-nb.infofrontiersin.org For example, in a photoredox-mediated dearomative annulation cascade, the addition of an excess of 1,1-diphenylethylene successfully trapped the acyl radical intermediate. d-nb.info

Ionic intermediates can also be trapped. For instance, in the context of bromination reactions, the presence of a bromonium ion can be inferred by trapping it with a nucleophile other than bromide. The generation of an enantiopure bromonium ion from an enantiopure bromohydrin and its subsequent trapping by chloride to form an enantiopure bromochlorinated product provides strong evidence for the existence of the bromonium ion intermediate. core.ac.uk

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a sophisticated technique used to trace the fate of atoms throughout a chemical reaction, providing detailed mechanistic insights. nih.gov By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), the position of that atom in the products can be determined, revealing information about bond-breaking and bond-forming processes.

For example, in the formation of bromohydrins from alkenes using N-bromosuccinimide in aqueous dimethyl sulfoxide (B87167) (DMSO), labeling experiments with ¹⁸O-labeled DMSO have shown that the oxygen atom in the resulting hydroxyl group comes from the DMSO, not from the water. orgsyn.org This finding was crucial in establishing that the role of water is to hydrolyze an intermediate β-bromodimethylsulfoxonium ion. orgsyn.org

Kinetic isotope effect (KIE) studies, where the rate of a reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate, can provide information about the rate-determining step of a reaction. aip.org A significant KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.

While specific isotopic labeling studies directly involving 2-bromo-1,1-diphenylethylene were not found in the search results, the principles of this technique are broadly applicable to understanding its reaction mechanisms.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the molecular and electronic properties of 2-bromo-1,1-diphenylethene. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and electron distribution, which are fundamental to understanding its chemical nature.

DFT calculations have been utilized to investigate reactions involving the formation of 2-bromo-1,1-diphenylethene, for instance, in the context of the 1,1-bromoboration of diphenylacetylene. rsc.org Studies employing the M06-2X functional with the 6-311G(d,p) basis set and a polarizable continuum model (PCM) for the solvent have shown that the 1,1-bromoboration product is effectively isoenergetic with its 1,2-bromoboration isomer, with energy differences (ΔE) of less than 1.3 kcal/mol and Gibbs free energy differences (ΔG) below 0.8 kcal/mol. rsc.org This near-equal energy relationship is consistent with the experimental observation of product mixtures. rsc.org

Further computational analysis focuses on the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting a molecule's reactivity towards electrophiles and nucleophiles. For instance, the LUMO energy of related brominated and boron-doped polycyclic aromatic hydrocarbons has been calculated and shown to correlate well with experimental reduction potentials obtained from cyclic voltammetry. rsc.org While specific values for 2-bromo-1,1-diphenylethene are not extensively reported in isolation, the methodologies are directly applicable.

Table 1: Calculated Properties of 2-bromo-1,1-diphenylethene and Related Isomers This table is representative of the types of data generated from quantum chemical calculations. Specific values are based on methodologies applied to similar systems as detailed in the cited literature.

| Property | Computational Method | Value/Observation | Reference |

|---|---|---|---|

| Relative Energy (vs. 1-bromo-1,2-diphenylethene) | M06-2X/6-311G(d,p) PCM (DCM) | Effectively isoenergetic (ΔG < 0.8 kcal/mol) | rsc.org |

| LUMO Energy Trend | M06-2X/6-311G(d,p) | Consistent with cyclic voltammetry reduction potentials in related systems. | rsc.org |

Computational Modeling of Reaction Mechanisms

Computational modeling is essential for mapping out the intricate details of chemical reactions involving 2-bromo-1,1-diphenylethene. This includes identifying the most plausible reaction pathways, characterizing the geometries of transient species, and predicting the energetic barriers that govern reaction rates.

For any given transformation, multiple reaction pathways may be conceivable. Computational chemistry allows for the systematic exploration of these pathways to determine the most energetically favorable route. This involves locating and characterizing the structures of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

A key reaction involving 2-bromo-1,1-diphenylethene is its formation via the 1,1-bromoboration of a diarylalkyne. rsc.org Computational studies suggest that this reaction proceeds through a polar transition state, potentially involving a vinyl cation-type intermediate, which is stabilized by polar solvents. rsc.org The geometry of the transition state is a critical factor; for instance, in the electrophilic addition of bromine to alkenes, computational studies have investigated both perpendicular and sidewise attack geometries of Br₂ relative to the C=C bond. researchgate.net

Transition state theory is the cornerstone of these investigations. The geometry of a transition state represents the highest energy point along the minimum energy path connecting reactants and products. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Computational modeling extends beyond known reactions to predict the behavior of 2-bromo-1,1-diphenylethene in novel transformations. By calculating the activation energies for different potential reaction channels, chemists can predict which products are likely to form and under what conditions.

For example, in reactions where multiple stereoisomers or regioisomers can be formed, computational methods can predict the selectivity. The relative energies of the transition states leading to different products determine the kinetic product distribution. A lower activation barrier for one pathway implies a faster reaction rate and thus a higher yield of the corresponding product. This predictive power is invaluable for designing new synthetic methodologies. While specific computational studies on novel transformations of 2-bromo-1,1-diphenylethene are not widely documented, the established computational protocols for vinyl halides serve as a blueprint for such investigations. These would involve modeling reactions such as nucleophilic substitution at the vinylic carbon, cross-coupling reactions, or further electrophilic additions.

Structure-Reactivity Relationships from Computational Data

By systematically analyzing computational data across a series of related compounds, it is possible to establish quantitative structure-reactivity relationships (QSRRs). These relationships correlate calculated molecular properties (descriptors) with experimentally observed reactivity.

For 2-bromo-1,1-diphenylethene, key computational descriptors would include:

Frontier Orbital Energies (HOMO/LUMO): These correlate with the molecule's ability to donate or accept electrons.

Atomic Charges: The partial charge on the carbon atoms of the double bond and the bromine-bearing carbon can indicate susceptibility to nucleophilic or electrophilic attack.

Bond Orders and Bond Lengths: Changes in these parameters upon moving from the ground state to the transition state can provide insight into the reaction mechanism.

Molecular Electrostatic Potential: This can guide the approach of reactants and predict sites of interaction.

Emerging Research Avenues and Future Perspectives

Development of Sustainable and Green Synthetic Protocols

A notable advancement in this area is the move towards using greener solvents and reaction conditions. For instance, the synthesis of 1,1-diphenylethylene (B42955), a precursor to 2-bromo-1,1-diphenylethylene, has been achieved in the environmentally friendly solvent 2-methyltetrahydrofuran. google.com This solvent is considered a greener alternative to traditional solvents like diethyl ether and tetrahydrofuran. google.com Furthermore, the use of sulfonic acid functionalized ionic liquids as recyclable catalysts for the dehydration of 1,1-diphenylethanol (B1581894) to 1,1-diphenylethylene represents a sustainable approach, offering advantages such as mild reaction conditions, high yields, and catalyst recyclability. google.com

Electrochemical methods also present a promising green alternative for the functionalization of related alkenes. For example, a metal-free electrochemical method has been developed for the vicinal difunctionalization of 1,1-diphenylethylene to produce β-bromo-α-alkoxyalkanes. thieme-connect.com This method utilizes electrons as the "reagent," thereby reducing the need for stoichiometric chemical oxidants and minimizing waste. thieme-connect.com The development of visible-light-promoted, catalyst-free approaches for the synthesis of complex molecules in green solvent systems like ethanol-water mixtures further highlights the trend towards more sustainable chemical transformations. researchgate.net

| Green Chemistry Approach | Key Features | Compound(s) Involved |

| Green Solvents | Use of environmentally benign solvents like 2-methyltetrahydrofuran. google.com | 1,1-Diphenylethylene |

| Recyclable Catalysts | Application of sulfonic acid functionalized ionic liquids. google.com | 1,1-Diphenylethylene |

| Electrochemistry | Metal-free vicinal difunctionalization using electrons as the reagent. thieme-connect.com | 1,1-Diphenylethylene, 1,1-Diphenyl-1-methoxy-2-bromoethane |

| Photochemistry | Visible-light-promoted, catalyst-free reactions in green media. researchgate.net | Thiazoles, Imidazo[2,1-b]thiazoles |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the carbon-bromine bond and the double bond in 2-bromo-1,1-diphenylethylene is a key area of research, with a strong emphasis on the development of novel catalytic systems. These catalysts offer high efficiency, selectivity, and the ability to perform transformations under mild conditions.

Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of vinylic bromides. For instance, a palladium-catalyzed three-component reaction involving a radical initiating C(sp³)–H activation has been developed to prepare 2-functionalized cyclic ethers. bohrium.com In this process, a radical intermediate is trapped by 1,1-diphenylethylene, demonstrating the utility of this scaffold in complex catalytic cycles. bohrium.com

Rhodium catalysis has also been explored. For example, a tethered Rh(III)-N-(p-Tolylsulfonyl)-1,2-Diphenylethylene-1,2-Diamine complex has been utilized in catalytic synthesis. bohrium.com

Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. Ruthenium(II) and Iridium(III) complexes are often used as photocatalysts. chemrxiv.orgrsc.org In some instances, 1,1-diphenylethylene is used as a radical trap to probe reaction mechanisms, leading to the formation of functionalized derivatives. chemrxiv.orgacs.org The generation of bromine radicals from bromide anions using photocatalysts can initiate hydrogen atom transfer (HAT) reactions, enabling the functionalization of C-H bonds. rsc.org

| Catalyst System | Type of Functionalization | Key Features |

| Palladium | Three-component reaction, C(sp³)–H activation. bohrium.com | Forms 2-functionalized cyclic ethers. bohrium.com |

| Rhodium | Catalytic synthesis with a tethered complex. bohrium.com | Utilizes a specific ligand-metal complex. bohrium.com |

| Ruthenium/Iridium | Visible-light photoredox catalysis, C-H functionalization. chemrxiv.orgrsc.org | Employs light to drive reactions, often involves radical intermediates. chemrxiv.orgrsc.org |

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more starting materials. acs.orgresearchgate.net 2-Bromo-1,1-diphenylethylene and its precursor, 1,1-diphenylethylene, have been effectively integrated into such reaction sequences.

In a notable example, a switchable four- and five-component reaction promoted by photoredox/sulfide dual-catalysis has been developed to access diverse complex imides. acs.org In this reaction, 1,1-diphenylethylene serves as a radical-trapping reagent, leading to the formation of Heck-type adducts. acs.org This highlights the ability of the 1,1-diphenylethylene motif to participate in radical-mediated multicomponent processes.

Copper-catalyzed multicomponent reactions have also been extensively studied for the synthesis of various heterocyclic compounds. rsc.org The use of 1,1-diphenylethylene as a mechanistic probe in these reactions confirms the involvement of radical pathways. rsc.org Furthermore, a palladium-catalyzed three-component reaction and hydrogenation strategy has been established for the preparation of 2-functionalized cyclic ethers, where 1,1-diphenylethylene is a key component in the proposed radical coupling process. bohrium.com

The synthesis of sequence-controlled polymers through a "living anionic addition reaction" using 1,1-diphenylethylene derivatives further showcases the integration of this chemical entity into complex polymerization processes. acs.org

| Reaction Type | Role of Diphenylethylene Derivative | Key Outcome |

| Photoredox/Sulfide Dual-Catalysis | Radical-trapping reagent. acs.org | Synthesis of complex imides. acs.org |

| Copper-Catalyzed MCR | Mechanistic probe for radical pathways. rsc.org | Formation of heterocyclic compounds. rsc.org |

| Palladium-Catalyzed Three-Component Reaction | Participant in radical coupling. bohrium.com | Preparation of 2-functionalized cyclic ethers. bohrium.com |

| Living Anionic Addition Reaction | Monomer unit. acs.org | Synthesis of sequence-controlled polymers. acs.org |

Bio-inspired Synthetic Approaches

Bio-inspired synthesis seeks to mimic the elegant and efficient strategies employed by nature to construct complex molecules. While direct bio-inspired syntheses of 2-bromo-1,1-diphenylethylene are not extensively documented, related research points towards the potential for such approaches.

The synthesis of bio-inspired sequence-controlled polymers has been investigated, drawing inspiration from biological macromolecules. acs.org Although this research primarily focuses on the polymerization process, the use of functionalized 1,1-diphenylethylene derivatives as monomers suggests a potential avenue for creating complex, bio-inspired materials. acs.org

Furthermore, mild olefin formation via bio-inspired vitamin B12 photocatalysis has been reported. rsc.org While this specific study does not involve 2-bromo-1,1-diphenylethylene, it demonstrates the feasibility of using bio-inspired catalysts to perform key chemical transformations. The principles of this approach could potentially be adapted for the synthesis or functionalization of vinylic bromides.

The development of synthetic strategies leading to cyclic compounds with a cis-oriented vicinal diphenylethylene moiety, a motif found in some biologically active natural products, also represents a step towards bio-inspired molecular design. nih.gov

| Bio-inspired Aspect | Relevance to 2-Bromo-1,1-diphenylethylene | Potential Application |

| Sequence-Controlled Polymers | Use of functionalized 1,1-diphenylethylene derivatives as monomers. acs.org | Creation of complex, functional materials with bio-inspired architectures. |

| Vitamin B12 Photocatalysis | Demonstration of bio-inspired catalysis for olefin synthesis. rsc.org | Potential for developing novel, green synthetic routes. |

| Natural Product Motifs | Synthesis of cis-vicinal diphenylethylene structures. nih.gov | Guiding the design of new synthetic targets with potential biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.